2-(Benzyloxy)-4,5-difluoroaniline
Overview
Description
2-(Benzyloxy)-4,5-difluoroaniline is an organic compound that features a benzyl ether group attached to an aniline ring, which is further substituted with two fluorine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4,5-difluoroaniline typically involves the following steps:
Nucleophilic Substitution: The starting material, 4,5-difluoronitrobenzene, undergoes nucleophilic substitution with benzyl alcohol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)-4,5-difluoronitrobenzene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-4,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding 4,5-difluoroaniline.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation with Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Removal of the benzyloxy group results in 4,5-difluoroaniline.
Substitution: Products depend on the nucleophile used, such as 4,5-difluoroaniline derivatives with different substituents.
Scientific Research Applications
2-(Benzyloxy)-4,5-difluoroaniline has several applications in scientific research:
Biology: The compound can be used to study enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4,5-difluoroaniline depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
2-(Benzyloxy)aniline: Lacks the fluorine atoms, resulting in different reactivity and applications.
4,5-Difluoroaniline:
2-(Benzyloxy)-4-fluoroaniline: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness: 2-(Benzyloxy)-4,5-difluoroaniline is unique due to the combination of the benzyloxy group and two fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKCMABTCBQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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